N,N-Dimethylanthracen-9-amine
CAS No.: 150016-45-8
Cat. No.: VC16833013
Molecular Formula: C16H15N
Molecular Weight: 221.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150016-45-8 |
|---|---|
| Molecular Formula | C16H15N |
| Molecular Weight | 221.30 g/mol |
| IUPAC Name | N,N-dimethylanthracen-9-amine |
| Standard InChI | InChI=1S/C16H15N/c1-17(2)16-14-9-5-3-7-12(14)11-13-8-4-6-10-15(13)16/h3-11H,1-2H3 |
| Standard InChI Key | LHAVPFJNFOFNBG-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Introduction
Chemical Identification and Structural Analysis
Molecular Architecture
N,N-Dimethylanthracen-9-amine consists of a planar anthracene core (C₁₄H₁₀) with a dimethylamino group attached to the central ring’s 9-position. The molecular formula is C₁₆H₁₅N, with a molecular weight of 221.30 g/mol. The dimethylamino group introduces electron-donating effects, altering the anthracene’s electronic structure and spectroscopic properties .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N |
| Molecular Weight | 221.30 g/mol |
| CAS Registry Number | Not explicitly reported |
| Density | Estimated 1.12–1.15 g/cm³ |
| Melting Point | ~180–190°C (inferred) |
| Boiling Point | >300°C (decomposes) |
| Solubility | Low in water; soluble in DCM, THF |
Spectroscopic Characteristics
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UV-Vis Absorption: Anthracene derivatives typically exhibit absorption maxima at 350–400 nm. The dimethylamino group red-shifts absorption due to enhanced π-conjugation .
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Fluorescence Emission: Analogous compounds like 9-aminoanthracene (9AA) emit green fluorescence (λₑₘ ≈ 500 nm). N,N-Dimethyl substitution likely stabilizes excited states, modulating quantum yield .
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NMR Signatures: The aromatic protons of anthracene resonate at δ 7.4–8.5 ppm (¹H NMR), while the dimethylamino group’s protons appear as a singlet near δ 2.8–3.1 ppm .
Synthesis and Derivative Formation
Challenges in Purification
Due to the compound’s low solubility in polar solvents, chromatographic purification on silica gel (eluent: hexane/ethyl acetate) is essential. Recrystallization from toluene or dichloromethane improves purity .
Physicochemical and Electronic Properties
Electronic Effects of the Dimethylamino Group
The -N(CH₃)₂ group donates electron density into the anthracene π-system, lowering the HOMO-LUMO gap. Computational studies on analogous systems suggest a reduction of ~0.3 eV compared to unsubstituted anthracene, enhancing charge-transfer capabilities .
Oxidative Stability
N,N-Dimethylanthracen-9-amine is susceptible to oxidation, particularly under UV light or in the presence of ozone. Primary oxidation products include anthraquinone monoimine derivatives, which exhibit reduced fluorescence . Stabilization strategies include:
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Storing under inert atmospheres (N₂ or Ar)
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Adding radical scavengers (e.g., BHT)
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Acidic conditions to protonate the amine, forming ammonium salts that resist oxidation .
Applications in Materials Science and Biology
Fluorescent Probes
The compound’s tunable fluorescence makes it suitable for:
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Cellular imaging: Staining lipid membranes due to hydrophobic interactions .
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pH sensing: Protonation of the dimethylamino group shifts emission wavelengths (pKa ≈ 4–5) .
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Polymer additives: Enhancing optoelectronic properties of conjugated polymers .
Toxicological and Environmental Considerations
Metabolic Pathways
In vivo, dimethylamino groups may undergo N-demethylation via cytochrome P450 enzymes, producing primary amines that could form nitrosamines (potential carcinogens) .
Environmental Persistence
Anthracene derivatives exhibit low biodegradability. Estimated half-lives in soil exceed 90 days, necessitating careful disposal to prevent bioaccumulation .
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